molecular formula C15H23NO5S2 B7082865 N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide

N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide

Cat. No.: B7082865
M. Wt: 361.5 g/mol
InChI Key: KCOIHJZUXUKBBQ-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a methoxyethyl group, and two sulfonamide groups attached to a benzene ring, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S2/c1-10-7-14(22(4,17)18)11(2)15(8-10)23(19,20)16-13(9-21-3)12-5-6-12/h7-8,12-13,16H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOIHJZUXUKBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)NC(COC)C2CC2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the methoxyethyl group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the methoxyethyl group.

    Sulfonamide formation: The sulfonamide groups are introduced through sulfonylation reactions, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine
  • N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea
  • BMS-763534

Uniqueness

N-(1-cyclopropyl-2-methoxyethyl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.

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